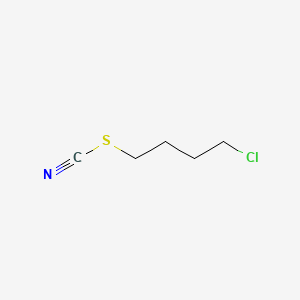
4-Chlorobutyl thiocyanate
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
4-Chlorobutyl thiocyanate is an organic compound that features both a chlorinated alkyl group and a thiocyanate functional group
Preparation Methods
Synthetic Routes and Reaction Conditions: 4-Chlorobutyl thiocyanate can be synthesized through the reaction of 4-chlorobutanol with thiocyanic acid. The reaction typically involves the use of a catalyst such as sulfuric acid to facilitate the formation of the thiocyanate ester. The reaction conditions often include moderate temperatures and an inert atmosphere to prevent unwanted side reactions.
Industrial Production Methods: In an industrial setting, this compound can be produced by reacting 4-chlorobutyl chloride with potassium thiocyanate in an organic solvent such as acetone. The reaction is typically carried out under reflux conditions to ensure complete conversion of the starting materials to the desired product .
Chemical Reactions Analysis
Types of Reactions: 4-Chlorobutyl thiocyanate undergoes various chemical reactions, including:
Nucleophilic Substitution: The chlorine atom can be replaced by other nucleophiles such as hydroxide ions, amines, or thiols.
Oxidation: The thiocyanate group can be oxidized to form sulfonyl derivatives.
Reduction: The thiocyanate group can be reduced to form thiol derivatives.
Common Reagents and Conditions:
Nucleophilic Substitution: Reagents such as sodium hydroxide, ammonia, or thiols are commonly used under basic conditions.
Oxidation: Oxidizing agents like hydrogen peroxide or potassium permanganate are used under acidic or neutral conditions.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used under anhydrous conditions.
Major Products Formed:
Nucleophilic Substitution: Products include alcohols, amines, and thiols.
Oxidation: Products include sulfonyl chlorides and sulfonic acids.
Reduction: Products include thiols and disulfides.
Scientific Research Applications
4-Chlorobutyl thiocyanate has several applications in scientific research:
Chemistry: It is used as a building block in organic synthesis to introduce thiocyanate functionality into complex molecules.
Biology: It is used in the study of enzyme mechanisms and as a probe for thiocyanate-binding proteins.
Industry: It is used in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of 4-chlorobutyl thiocyanate involves its interaction with nucleophiles and electrophiles. The thiocyanate group can act as a nucleophile, attacking electrophilic centers in other molecules. Additionally, the chlorine atom can be displaced by nucleophiles, leading to the formation of various derivatives. The molecular targets and pathways involved depend on the specific reactions and applications being studied .
Comparison with Similar Compounds
4-Chlorobutyl Chloride: Similar in structure but lacks the thiocyanate group.
Butyl Thiocyanate: Similar in structure but lacks the chlorine atom.
4-Bromobutyl Thiocyanate: Similar in structure but has a bromine atom instead of chlorine.
Uniqueness: 4-Chlorobutyl thiocyanate is unique due to the presence of both a chlorinated alkyl group and a thiocyanate functional group. This dual functionality allows it to participate in a wide range of chemical reactions, making it a versatile compound in organic synthesis and other applications .
Properties
CAS No. |
64047-99-0 |
|---|---|
Molecular Formula |
C5H8ClNS |
Molecular Weight |
149.64 g/mol |
IUPAC Name |
4-chlorobutyl thiocyanate |
InChI |
InChI=1S/C5H8ClNS/c6-3-1-2-4-8-5-7/h1-4H2 |
InChI Key |
RTDSLKLCOSEZTI-UHFFFAOYSA-N |
Canonical SMILES |
C(CCCl)CSC#N |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
















